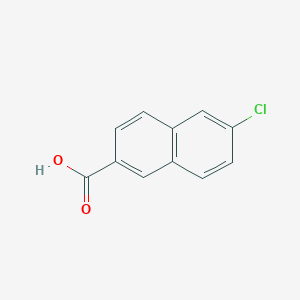

6-Chloro-2-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRISHMVSUHENAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534891 | |

| Record name | 6-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-97-7 | |

| Record name | 6-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-naphthoic acid (CAS 5042-97-7): Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 6-Chloro-2-naphthoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, outlines detailed synthetic and purification protocols, provides an analysis of its spectral characteristics, and explores its significant applications.

Introduction and Significance

This compound, with the CAS number 5042-97-7, is a halogenated aromatic carboxylic acid. Its rigid naphthalene core, combined with the reactivity of the carboxylic acid group and the influence of the chloro substituent, makes it a valuable building block in organic synthesis.[1][2][3] This compound serves as a crucial precursor in the synthesis of a variety of more complex molecules, ranging from pharmaceuticals to advanced materials.[4][5] Notably, it is recognized as an intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in medicinal chemistry.[4] Understanding the fundamental properties and synthetic routes of this compound is therefore essential for its effective utilization in research and development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5042-97-7 | [6] |

| Molecular Formula | C₁₁H₇ClO₂ | [6] |

| Molecular Weight | 206.63 g/mol | [4] |

| Physical Form | Solid, typically a powder | |

| Purity | Commercially available up to 95% | |

| Storage | Sealed in a dry place at room temperature | |

| LogP | 3.19140 | [6] |

| Hazard Codes | Xi (Irritant) | [6] |

Spectral Data Analysis

The NMR spectra are crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with neighboring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, usually above 10 ppm, and its position can be concentration-dependent.[7][8]

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the 11 carbon atoms in the molecule, assuming no accidental equivalence. The carboxyl carbon will resonate in the downfield region, typically between 165-185 ppm.[9][10] The carbon atoms of the naphthalene ring will appear in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the chlorine will experience a downfield shift compared to the unsubstituted naphthalene.[9]

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of a carboxylic acid dimer formed through hydrogen bonding.[11][12]

-

C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. Conjugation with the naphthalene ring system will likely place this peak towards the lower end of the range.[11][12]

-

C-O Stretch and O-H Bend: Bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions can be attributed to the C-O stretching and O-H bending vibrations, respectively.[11][12]

-

C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the 850-550 cm⁻¹ region.[11]

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

In electron ionization mass spectrometry (EI-MS), the mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 206 and an isotopic peak [M+2]⁺ at m/z 208 with an intensity of about one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

Common fragmentation pathways for carboxylic acids include:

-

Loss of •OH: A fragment ion at m/z 189, corresponding to the [M-OH]⁺ acylium ion.

-

Loss of •COOH: A fragment ion at m/z 161, corresponding to the [M-COOH]⁺ naphthyl cation.

-

Alpha-cleavage: Cleavage of the bond between the carboxyl group and the naphthalene ring.

Synthesis and Purification Protocols

Several synthetic routes can be envisaged for the preparation of this compound. Below are two plausible and detailed experimental protocols based on established organic chemistry reactions.

Synthesis via Haloform Reaction of 1-(6-chloronaphthalen-2-yl)ethanone

This method is a classic approach for the synthesis of carboxylic acids from methyl ketones.[13]

Caption: Synthetic workflow for the haloform reaction.

Experimental Protocol:

-

Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold solution while maintaining the temperature below 10 °C.

-

Reaction: To the freshly prepared sodium hypobromite solution, add 1-(6-chloronaphthalen-2-yl)ethanone. Stir the mixture vigorously. An exothermic reaction may occur, and the temperature should be maintained between 50-70 °C with cooling if necessary. Continue stirring for an additional 30-60 minutes after the initial reaction subsides.

-

Work-up: Destroy the excess hypobromite by adding a solution of sodium bisulfite. Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.

-

Isolation: The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

Synthesis via Sandmeyer Reaction of 6-Amino-2-naphthoic acid

The Sandmeyer reaction is a reliable method for introducing a chloro-substituent onto an aromatic ring starting from an amino group.[14][15][16]

Caption: Synthetic workflow for the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization: Suspend 6-Amino-2-naphthoic acid in a mixture of concentrated hydrochloric acid and water.[17] Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

-

Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases. Cool the mixture to room temperature. The product will precipitate. Collect the crude this compound by vacuum filtration, wash with water, and air dry.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is the preferred method.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, acetic acid, or a mixture of ethanol and water are good starting points for carboxylic acids.

-

Dissolution: In a flask, add the crude solid and the minimum amount of boiling solvent to just dissolve the compound.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.[18][19]

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical science.

Pharmaceutical Synthesis

The primary application of this compound is as a key building block in the synthesis of pharmaceuticals.[2][20] Its structural motif is found in a number of biologically active molecules. It is particularly noted as a precursor for certain NSAIDs, where the naphthalene core is a common feature.[4] The presence of the chloro-substituent can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as its lipophilicity and metabolic stability.

Materials Science

Aromatic carboxylic acids, such as this compound, are important monomers for the synthesis of high-performance polymers, including polyesters and polyamides. The rigid and planar naphthalene unit can impart enhanced thermal stability and mechanical strength to the resulting polymers. Its derivatives may also find use in the development of liquid crystal materials.[5]

Organic Synthesis Intermediate

Beyond its direct use in the synthesis of final products, this compound serves as a versatile intermediate for the synthesis of other complex organic molecules.[1][3] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, while the chloro-substituent can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further molecular diversity.

Safety and Handling

This compound is classified as an irritant (Xi).[6] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and materials science. This guide has provided a comprehensive overview of its properties, plausible synthetic and purification methods, and key applications. The detailed protocols and spectral analysis information are intended to be a valuable resource for researchers and scientists working with this important compound.

References

- Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v76p0254]

- Org. Synth., Coll. Vol. 6, 590 (1988). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0590]

- Sandmeyer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8558319/]

- NMR Chemical Shifts. University of Puget Sound. [URL: https://www.pugetsound.edu/files/resources/6829_NMR_Chemical_Shifts.pdf]

- Sandmeyer Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

- Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- 13C NMR Chemical Shifts. Oregon State University.

- 13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~webspectra/notes/13cnmr.pdf]

- Applications of 6-Chloro-2-naphthol in Medicinal Chemistry: A Scaffolding Approach to Novel Therapeutics. Benchchem. [URL: https://www.benchchem.com/pdf/application-note/6-chloro-2-naphthol-medicinal-chemistry.pdf]

- This compound | CAS#:5042-97-7. Chemsrc. [URL: https://www.chemsrc.com/en/cas/5042-97-7_233975.html]

- β-NAPHTHOIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0428]

- β-NAPHTHALDEHYDE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0627]

- This compound | 5042-97-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f8e5c]

- BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). BMRB. [URL: https://bmrb.io/metabolomics/mol_summary/bmse000693]

- CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid. Google Patents. [URL: https://patents.google.

- Organic Chemistry Journals. ACS Division of Organic Chemistry. [URL: https://www.organicdivision.org/organichemistryjournals/]

- 6-Chloronaphthalene-2-sulfonic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/6-chloronaphthalene-2-sulfonic-acid]

- 12.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- 2,6-naphthalenedicarboxylic acid. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0707]

- Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_12_50]

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- The Crucial Role of 4-Chloro-1-naphthoic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-4-chloro-1-naphthoic-acid-in-modern-organic-synthesis]

- 6-Amino-2-naphthoic acid, 90% 5g; Glass bottle. Thermo Scientific Chemicals. [URL: https://www.fishersci.com/shop/products/6-amino-2-naphthoic-acid-90/A1501705]

- α-NAPHTHOIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0391]

- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/6-chloro-2-naphthoic-acid-160790]

- Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. ResearchGate. [URL: https://www.researchgate.net/publication/289352989_Study_on_Synthesis_of_2-Hydroxy-6-Naphthoic_Acid_from_2-Naphthol_and_Improve_the_Synthetic_Process]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Lafayette College. [URL: https://dspace.lafayette.edu/bitstream/handle/10385/1908/Szafran-Chapter2.pdf]

- 6-Hydroxy-2-naphthoic acid 98 16712-64-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/279888]

- 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I_(Bennett)/2%3A_Structure_and_Properties_of_Organic_Molecules/2.7_Mass_Spectrometry_of_Some_Common_Functional_Groups]

- The Role of 6-Hydroxy-2-Naphthoic Acid in Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/the-role-of-6-hydroxy-2-naphthoic-acid-in-chemical-synthesis-and-product-development]

- Showing NP-Card for 1-Hydroxy-2-naphthoic acid (NP0002851). NP-MRD. [URL: https://np-mrd.org/nproducts/NP0002851]

- 1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. Whitman People. [URL: https://people.whitman.edu/~dondi/CH352/Szafran-Chapter2.pdf]

- mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. [URL: https://apps.dtic.mil/sti/tr/pdf/ADA313769.pdf]

- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/5409-15-4_IR2.htm]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS#:5042-97-7 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. 6-Amino-2-naphthoic acid, 90% 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. benchchem.com [benchchem.com]

Physicochemical properties of 6-Chloro-2-naphthoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-naphthoic acid

Introduction

This compound (CAS No. 5042-97-7) is a halogenated aromatic carboxylic acid belonging to the naphthoic acid family. As a derivative of naphthalene, its rigid, planar structure and functionalization make it a valuable building block in medicinal chemistry and materials science. Its primary significance lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs) related to naproxen.[1] Furthermore, its chlorinated naphthalene core is utilized in the development of agrochemicals and specialty dyes.[1]

Understanding the physicochemical properties of this compound is paramount for its effective application. These properties—including solubility, acidity (pKa), and spectral characteristics—govern its reactivity, bioavailability, and analytical detection. This guide provides a comprehensive overview of these core attributes, offering both established data and standardized protocols for their experimental determination, thereby equipping researchers with the foundational knowledge required for its synthesis, characterization, and application.

Molecular Structure and Physical Properties

This compound is characterized by a naphthalene ring system substituted with a carboxylic acid group at the 2-position and a chlorine atom at the 6-position. This substitution pattern dictates its chemical behavior and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 5042-97-7 | [2] |

| Molecular Formula | C₁₁H₇ClO₂ | |

| Molecular Weight | 206.63 g/mol | [1] |

| Physical Form | Solid | |

| LogP (Octanol/Water) | 3.19 | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |

Note: A specific, experimentally verified melting point for this compound is not consistently reported across major chemical databases. However, the related isomer, 6-Chloro-1-naphthalenecarboxylic acid, has a melting point of 216-217 °C, suggesting a similarly high melting point for the target compound due to its rigid crystalline structure.[3]

Solubility Profile

The solubility of an API intermediate is a critical parameter influencing reaction kinetics, purification methods, and, ultimately, the formulation and bioavailability of a final drug product. Due to its significant aromatic surface area and the presence of a polar carboxylic acid group, this compound exhibits dual solubility characteristics.

It is expected to have very low solubility in aqueous solutions. The parent compound, 2-naphthoic acid, is described as insoluble or only slightly soluble in water.[4][5] The addition of a lipophilic chlorine atom further increases the molecule's hydrophobicity, likely decreasing aqueous solubility even more. Conversely, it is readily soluble in various organic solvents, such as alcohols, ethers, and methanol.[5][6]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a globally recognized standard for determining the water solubility of a chemical, forming the basis of OECD Guideline 105.[7]

Causality: This method is chosen for its direct measurement of the equilibrium concentration, providing a "gold standard" result. The extended shaking period ensures that the system reaches thermodynamic equilibrium between the solid and dissolved states. The final analysis via a concentration-dependent technique like UV-Vis spectroscopy allows for precise quantification.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed, appropriately sized flask. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the flask in a mechanical shaker or on a stir plate within a temperature-controlled environment (typically 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solid, filter the solution through a non-adsorptive filter (e.g., PTFE) or centrifuge the sample at high speed.[8]

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or mol/L). The experiment should be performed in triplicate to ensure reproducibility.[7]

Caption: General Workflow for Spectroscopic Characterization.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore. The parent 2-naphthoic acid exhibits absorption maxima (λ_max) at approximately 236 nm, 280 nm, and 334 nm in an acidic mobile phase. T[9]he chlorine atom acts as an auxochrome, and its presence is expected to cause minor bathochromic (red) shifts in these absorption bands.

-

Expected λ_max:

-

~235-245 nm: Strong absorption corresponding to π → π* transitions within the naphthalene ring.

-

~280-290 nm: A second, well-defined π → π* transition.

-

~335-345 nm: A weaker absorption band at a longer wavelength.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by signals from the carboxylic acid and the substituted aromatic ring.

-

Expected Characteristic Peaks:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid group. The broadness is due to hydrogen bonding. [10][11] * ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretches.

-

~1710-1680 cm⁻¹ (strong, sharp): C=O (carbonyl) stretch of the carboxylic acid, conjugated with the aromatic ring. [10] * ~1600, ~1470 cm⁻¹: C=C stretching vibrations within the naphthalene ring.

-

~1320-1210 cm⁻¹: C-O stretch of the carboxylic acid. [10] * ~800-700 cm⁻¹: C-Cl stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The spectrum is expected to show signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, there will be 6 distinct aromatic protons. The proton ortho to the carboxylic acid (H-1) will likely be the most deshielded (highest ppm value). The proton on the same ring as the chlorine (H-5 or H-7) will also be influenced. A very broad singlet corresponding to the acidic carboxylic acid proton will appear far downfield (>12 ppm) and may be exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The spectrum will show 11 distinct signals for the 11 carbon atoms.

-

~170-175 ppm: The carbonyl carbon of the carboxylic acid. [12][13] * ~125-140 ppm: Ten signals corresponding to the aromatic carbons of the naphthalene ring. The carbon attached to the chlorine (C-6) and the carbon attached to the carboxylic acid (C-2) will have characteristic shifts determined by the substituent effects. Quaternary carbons will typically show weaker signals.

-

[12][13]### 5. Applications in Research and Drug Development

The physicochemical properties of this compound directly inform its utility as a synthetic intermediate.

-

Pharmaceutical Synthesis: Its primary use is as a precursor in multi-step syntheses. The carboxylic acid group provides a reactive handle for amide bond formation or other derivatizations, while the naphthalene scaffold serves as a rigid core for building more complex molecules. Its defined solubility allows for straightforward extraction and purification steps using solvent partitioning. *[1] Prodrug Development: The carboxylic acid moiety can be esterified to create prodrugs, which can improve the lipophilicity (LogP) and membrane permeability of a parent drug, enhancing its absorption and pharmacokinetic profile.

-

Materials Science: As a derivative of 6-hydroxy-2-naphthoic acid, which is used to create engineering plastics and liquid crystal materials, this compound serves as a related building block for developing polymers with specific thermal or optical properties.

This compound is a pivotal chemical intermediate whose value is defined by its distinct physicochemical properties. Its limited aqueous solubility and good organic solvent solubility are central to its purification and handling. The acidity of its carboxylic acid group, predicted to have a pKa in the range of 3.8-4.1, dictates its behavior in different pH environments and provides a key reaction site. Finally, its characteristic spectroscopic fingerprint (UV-Vis, IR, and NMR) allows for unambiguous identification and quality assessment. A thorough understanding of these properties, supported by the robust experimental protocols detailed in this guide, is essential for scientists and researchers aiming to leverage this versatile molecule in drug discovery, chemical synthesis, and materials science.

References

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTION.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

-

Supporting Information for a scientific article. (n.d.).

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK.

-

Babic, S., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

-

NAMSA. (n.d.). USP/NF Monograph Testing - Potentiometric Titration.

-

Chemsrc. (2025). This compound | CAS#:5042-97-7.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

DigitalCommons@USU. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322).

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = / -.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

-

ChemicalBook. (n.d.). This compound CAS#: 5042-97-7.

-

Sigma-Aldrich. (n.d.). This compound | 5042-97-7.

-

CAS Common Chemistry. (n.d.). 6-Chloro-1-naphthalenecarboxylic acid.

-

Solubility of Things. (n.d.). 2-Naphthoic acid.

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2).

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts.

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values*.

-

MySkinRecipes. (n.d.). This compound.

-

Cenmed. (n.d.). This compound (C007B-094874).

-

PubChem. (n.d.). 6-Hydroxy-2-naphthoic acid.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Naphthoic Acid.

-

ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)...

-

Sigma-Aldrich. (n.d.). 2-Naphthoic acid 98 93-09-4.

-

BLD Pharm. (n.d.). 5042-97-7|this compound.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of benzoic acid.

-

PubChem. (n.d.). 2-Naphthoic acid.

-

MedChemExpress. (n.d.). 2-Naphthoic acid (Naphthalene-2-carboxylic acid).

-

Thermo Scientific Chemicals. (n.d.). 2-Naphthoic acid, 98+%.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

-

SpectraBase. (n.d.). 6-Hydroxy-2-naphthoic acid - Optional[UV-VIS] - Spectrum.

-

ResearchGate. (n.d.). UV-Vis spectra of the 1,2-naphthoquinone, reaction mixture at different...

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances.

-

SpectraBase. (n.d.). 6-Formyl-2-naphthoic acid - Optional[Vapor Phase IR] - Spectrum.

-

ChemicalBook. (n.d.). 1-Hydroxy-2-naphthoic acid(86-48-6) 13C NMR spectrum.

-

science-softCon. (n.d.). UV/Vis + Photochemistry Database.

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

-

ChemicalBook. (2025). This compound | 5042-97-7.

-

ChemicalBook. (2025). 6-Hydroxy-2-naphthoic acid | 16712-64-4.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS#:5042-97-7 | Chemsrc [chemsrc.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2-ナフトエ酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. enfo.hu [enfo.hu]

- 8. bioassaysys.com [bioassaysys.com]

- 9. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

Introduction: A Core Building Block in Chemical Synthesis

An In-Depth Technical Guide to 6-Chloro-2-naphthoic Acid: Structure, Synthesis, and Application

This compound is a substituted naphthalene carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its rigid, aromatic structure, combined with the specific reactivity imparted by its chloro and carboxylic acid functional groups, makes it a valuable precursor in the fields of medicinal chemistry, materials science, and agrochemical development. Researchers and drug development professionals utilize this compound as a foundational scaffold, leveraging its distinct chemical handles to construct more elaborate molecular architectures. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of its molecular structure, spectroscopic signature, synthesis, and chemical utility, offering field-proven insights into its practical application.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound dictate its behavior in a chemical system. Understanding the molecular formula, weight, and arrangement of atoms is the first step in harnessing its synthetic potential.

The structure consists of a naphthalene ring system, which is a bicyclic aromatic hydrocarbon. A carboxylic acid group (-COOH) is attached at position 2, and a chlorine atom (-Cl) is attached at position 6. This specific substitution pattern defines its reactivity and physical properties.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 6-Chloronaphthalene-2-carboxylic acid | N/A |

| CAS Number | 5042-97-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₇ClO₂ | [1][5] |

| Molecular Weight | 206.63 g/mol | [1][2][5] |

| Appearance | Solid, typically a white to off-white powder | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Sealed in a dry environment at room temperature | [1] |

| Isomeric SMILES | C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)O | [5] |

Spectroscopic and Analytical Characterization

Structural confirmation is paramount in chemical synthesis. The following data represents the expected spectroscopic signature of this compound. This self-validating system of analysis ensures the identity and purity of the compound before its use in further applications.

Rationale for Spectroscopic Analysis:

-

NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, multiplicity (splitting pattern), and integration of proton signals, along with the number and chemical shift of carbon signals, provide a detailed map of the molecular structure.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The vibrations of specific bonds (e.g., O-H, C=O, C-Cl) absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the compound's functional makeup.

-

MS (Mass Spectrometry): MS provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation pattern can also offer additional structural clues.

Table 2: Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Value | Interpretation |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.7 ppm | 6 distinct signals corresponding to the protons on the naphthalene ring. Protons closer to the electron-withdrawing COOH and Cl groups will be further downfield. |

| Carboxylic Acid Proton | δ ~13 ppm (broad singlet) | Highly deshielded proton of the -COOH group; its broadness is due to hydrogen bonding and exchange.[6] | |

| ¹³C NMR | Carboxylic Carbon | δ ~167-170 ppm | Quaternary carbon of the -COOH group, characteristic of carboxylic acids.[7][8] |

| Aromatic Carbons | δ ~125 - 138 ppm | 10 distinct signals for the naphthalene ring carbons. The carbon bearing the chlorine (C-6) and the carbon bearing the carboxylic acid (C-2) will have characteristic shifts.[6][7] | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Very broad band characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ (strong) | Strong, sharp absorption for the carbonyl group of the aromatic carboxylic acid. | |

| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | Multiple bands corresponding to the vibrations of the aromatic ring. | |

| C-Cl Stretch | ~700-850 cm⁻¹ | Absorption corresponding to the carbon-chlorine bond. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 206 | Corresponds to the molecular weight for the isotope ³⁵Cl. |

| | Isotope Peak [M+2]⁺ | m/z ≈ 208 | A peak with ~1/3 the intensity of the molecular ion peak, characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). |

Synthesis and Purification Protocol

The synthesis of this compound is a critical process for its application. A modern and efficient method involves the nickel-catalyzed carboxylation of an appropriate aryl halide precursor. This approach is favored for its functional group tolerance and use of carbon dioxide as a C1 source.

Experimental Rationale: The choice of a nickel catalyst combined with a dppp (1,3-Bis(diphenylphosphino)propane) ligand is crucial. Nickel is a more earth-abundant and cost-effective transition metal than palladium for many cross-coupling reactions. The bidentate dppp ligand stabilizes the nickel catalytic species, facilitating the oxidative addition and subsequent reductive elimination steps required for C-C bond formation. Manganese powder acts as the reducing agent to maintain the active Ni(0) catalytic state.

Protocol: Nickel-Catalyzed Carboxylation of 2-bromo-6-chloronaphthalene

Step 1: Reaction Setup

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂(dppp) (5-10 mol%), manganese powder (2.0-3.0 equiv.), and a magnetic stir bar.

-

Add the substrate, 2-bromo-6-chloronaphthalene (1.0 equiv.).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

Step 2: Carboxylation

-

Purge the reaction vessel with carbon dioxide (CO₂) gas from a balloon or by bubbling it through the solution for 10-15 minutes. Maintain a CO₂ atmosphere (1 atm).

-

Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding dilute aqueous HCl (~1 M). This step protonates the carboxylate salt to form the desired carboxylic acid.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Final Purification and Validation

-

The crude product is a solid. Purify it by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

-

Confirm the structure and purity of the final product using the analytical methods described in Section 2 (NMR, IR, MS) and by melting point determination.

Sources

- 1. This compound | 5042-97-7 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 5042-97-7 [chemicalbook.com]

- 4. This compound | CAS#:5042-97-7 | Chemsrc [chemsrc.com]

- 5. cenmed.com [cenmed.com]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Spectral Analysis of 6-Chloro-2-naphthoic acid

Abstract

This technical guide provides an in-depth analysis of the spectral data for 6-Chloro-2-naphthoic acid, a key intermediate in pharmaceutical and materials science. As Senior Application Scientists, we recognize the critical need for robust, reproducible analytical data for the unambiguous structural confirmation and purity assessment of such compounds. This document details the fundamental principles, optimized experimental protocols, and comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this molecule. The causality behind specific experimental choices is elucidated to empower researchers in their own analytical endeavors. All protocols are designed as self-validating systems to ensure the highest degree of scientific integrity.

Introduction: The Significance of this compound

This compound is a halogenated aromatic carboxylic acid. Its naphthalene core provides a rigid scaffold, while the chloro and carboxylic acid functionalities offer versatile handles for synthetic modifications. These features make it a valuable building block in the development of novel pharmaceuticals, functional dyes, and advanced polymers. Accurate and comprehensive characterization of this molecule is the bedrock upon which its applications are built. Spectroscopic techniques provide a powerful, non-destructive means to elucidate its molecular structure with high fidelity. This guide will walk through the essential spectroscopic analyses required to confirm the identity and structure of this compound.

Molecular Structure and Analytical Workflow

A logical and systematic workflow is paramount for the efficient and accurate characterization of any chemical entity. The following diagram outlines the typical analytical workflow for the structural elucidation of this compound.

Caption: Analytical workflow for this compound.

The molecular structure of this compound, with the IUPAC numbering convention, is presented below. This numbering is crucial for the correct assignment of NMR signals.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[3]

Causality in Experimental Protocol Selection

For a compound like this compound, a standard suite of NMR experiments is required.

-

¹H NMR: This is the starting point for most NMR analyses due to the high natural abundance and sensitivity of the proton nucleus.[3] It provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: While ¹³C has a low natural abundance (~1.1%) and lower sensitivity, proton-decoupled ¹³C NMR spectra are crucial as they typically show one signal for each unique carbon atom.[3][4] This allows for a direct count of the carbon environments in the molecule.

-

Solvent Selection: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar carboxylic acid and its wide chemical shift window. The acidic proton of the carboxylic acid is often observable in DMSO-d₆.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0 ppm.[1] It is chemically inert and gives a single, sharp signal that does not typically overlap with signals from organic analytes.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard.

-

Instrument Setup: The data presented here was acquired on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of aromatic and carboxylic acid protons (typically 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is necessary due to the lower sensitivity of the ¹³C nucleus.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits signals in the aromatic and carboxylic acid regions.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~13.1 | Singlet, broad | 1H | COOH |

| 2 | ~8.6 | Singlet | 1H | H-1 |

| 3 | ~8.2 | Doublet | 1H | H-5 |

| 4 | ~8.1 | Doublet | 1H | H-4 |

| 5 | ~8.0 | Doublet | 1H | H-8 |

| 6 | ~7.9 | Doublet of doublets | 1H | H-3 |

| 7 | ~7.6 | Doublet of doublets | 1H | H-7 |

-

Carboxylic Acid Proton (1H, ~13.1 ppm): The downfield singlet is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (6H, 7.6-8.6 ppm): The signals in this region correspond to the six protons on the naphthalene ring system. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the electron-withdrawing chloro and carboxyl groups. The singlet at ~8.6 ppm is assigned to H-1, which is deshielded by the adjacent carboxyl group and has no vicinal proton neighbors. The remaining signals exhibit doublet and doublet of doublets patterns consistent with their positions on the substituted naphthalene core.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~167 | C=O (Carboxylic Acid) |

| 2 | ~136 | C-6 |

| 3 | ~135 | C-9 |

| 4 | ~132 | C-10 |

| 5 | ~131 | C-2 |

| 6 | ~130 | C-4 |

| 7 | ~129 | C-8 |

| 8 | ~128 | C-5 |

| 9 | ~127.5 | C-1 |

| 10 | ~127 | C-7 |

| 11 | ~125 | C-3 |

-

Carbonyl Carbon (1C, ~167 ppm): The signal in the far downfield region is characteristic of a carboxylic acid carbonyl carbon.

-

Aromatic Carbons (10C, 125-136 ppm): The remaining ten signals correspond to the carbons of the naphthalene ring. The carbon attached to the chlorine atom (C-6) is observed at ~136 ppm. The quaternary carbons (C-2, C-6, C-9, C-10) can often be distinguished by their lower intensity in a standard ¹³C NMR spectrum. The specific assignments are based on established substituent effects and can be definitively confirmed with 2D NMR techniques such as HSQC and HMBC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.

Causality in Experimental Protocol Selection

-

Sampling Technique: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred.[6][7] ATR requires minimal to no sample preparation and provides high-quality, reproducible spectra.[5] An alternative is the potassium bromide (KBr) pellet method, where the sample is ground with KBr powder and pressed into a transparent disk.[6][7][8]

Experimental Protocol: FT-IR Analysis (ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.[5]

-

Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |

| ~850 | C-Cl stretch | Aryl Halide |

-

O-H Stretch (3100-2500 cm⁻¹): The very broad absorption in this region is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch (~1680 cm⁻¹): This strong, sharp absorption is due to the carbonyl stretch of the carboxylic acid. The position is indicative of a conjugated aromatic carboxylic acid that exists as a hydrogen-bonded dimer in the solid state.

-

Aromatic C=C Stretches (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the naphthalene ring.

-

C-Cl Stretch (~850 cm⁻¹): The absorption in this region is consistent with the C-Cl stretching vibration of an aryl chloride.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information.

Causality in Experimental Protocol Selection

-

Ionization Method: Electron Ionization (EI) is a common and robust ionization technique for relatively small, thermally stable organic molecules.[9][10] It is a "hard" ionization method, meaning it imparts significant energy to the molecule, leading to characteristic and reproducible fragmentation.[9] This fragmentation can act as a molecular "fingerprint."[11] The standard electron energy used is 70 eV.[9][11]

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized under high vacuum.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy (70 eV) electrons.[12] This ejects an electron from the molecule, forming a positively charged radical cation (the molecular ion, M⁺•).

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum (a plot of ion intensity vs. m/z) is generated.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will exhibit a molecular ion peak and several fragment ion peaks.

| m/z | Ion | Comments |

| 206/208 | [M]⁺• | Molecular Ion Peak . The presence of two peaks with an intensity ratio of approximately 3:1 is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). This is definitive evidence for the presence of chlorine. |

| 189/191 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 161/163 | [M-COOH]⁺ | Loss of the entire carboxyl group as a radical. |

| 126 | [C₁₀H₆]⁺ | Loss of HCl from the [M-COOH]⁺ fragment, leading to a benzyne-type species. |

-

Molecular Ion Peak (m/z 206/208): The molecular weight of this compound (C₁₁H₇ClO₂) is 206.01 g/mol for the ³⁵Cl isotope and 208.01 g/mol for the ³⁷Cl isotope. The observation of this pair of peaks at m/z 206 and 208 in a ~3:1 ratio is the most critical piece of information from the mass spectrum, confirming both the molecular weight and the presence of a single chlorine atom.

-

Fragmentation Pattern: The fragmentation pattern is consistent with the structure of an aromatic carboxylic acid. The initial loss of •OH or •COOH is a common fragmentation pathway for such compounds.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework and connectivity, FT-IR identifies the key functional groups (carboxylic acid, aromatic ring, aryl chloride), and MS confirms the molecular weight and elemental composition (specifically, the presence of chlorine). The protocols and interpretations detailed in this guide serve as a robust framework for researchers and drug development professionals, ensuring the high level of scientific integrity required for the advancement of their work.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Introduction to Electron Impact Ionization for GC–MS. (n.d.). LCGC International. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]

-

Please explain the principles, advantages, and disadvantages of EI. (n.d.). Shimadzu. Retrieved from [Link]

-

Electron-impact Ionization Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Quantitative NMR Spectroscopy. (n.d.). University of Bristol. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

-

Structural Determination of Simple Organic Compounds using 1H-NMR Spectrometry. (n.d.). eGyanKosh. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

6-Hydroxy-2-naphthoic acid. (n.d.). PubChem. Retrieved from [Link]

-

2-Naphthoic acid. (n.d.). PubChem. Retrieved from [Link]

-

6 Hydroxy 2 naphthoic acid. (2018, March 28). mzCloud. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

1-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

alpha-Naphthoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

6-Formyl-2-naphthoic acid - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]

-

6-Methoxy-2-naphthoic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. azolifesciences.com [azolifesciences.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. edinst.com [edinst.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. fiveable.me [fiveable.me]

Navigating the Solubility Landscape of 6-Chloro-2-naphthoic Acid: A Technical Guide for Researchers

Foreword

In the realm of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. 6-Chloro-2-naphthoic acid, a key intermediate in the synthesis of various therapeutics, presents a solubility profile that necessitates a detailed and nuanced understanding. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of this compound in organic solvents. Moving beyond a simple compilation of data, we will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer insights gleaned from practical applications.

Physicochemical Portrait of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound is an aromatic carboxylic acid, a structural class that imparts a distinct set of physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | [1] |

| Molecular Weight | 206.63 g/mol | [2] |

| Melting Point | 280-281 °C | The Journal of Organic Chemistry (1958)[3] |

| LogP | 3.19140 | [1] |

| Physical Form | Solid, powder | [2] |

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The LogP value of 3.19 indicates a significant lipophilic character, suggesting a preference for non-polar or moderately polar organic solvents over aqueous media.

Theoretical Framework: Predicting Solubility

While empirical determination is the gold standard, theoretical models provide a predictive framework to guide solvent selection. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes will have higher solubility in solvents with similar polarity.

Hansen Solubility Parameters (HSP)

A more sophisticated approach involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): The energy of hydrogen bonds.

Each solvent and solute can be characterized by a set of these three parameters. A smaller "distance" between the HSP of a solute and a solvent in the three-dimensional Hansen space indicates a higher likelihood of dissolution.

Qualitative Solubility Profile of this compound

While quantitative data is sparse in publicly available literature, a qualitative understanding can be pieced together from various sources.

| Solvent Class | Solvent | Solubility | Rationale/Source |

| Alcohols | Ethanol | Soluble (especially when heated) | Used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[3] |

| Methanol | Likely Soluble | Similar polarity to ethanol. | |

| Isopropanol | Likely Soluble | Similar polarity to ethanol. | |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | Used as a solvent for reactions involving this compound.[4] |

| Esters | Ethyl Acetate | Insoluble | The Journal of Organic Chemistry (1958)[3] |

| Aromatic Hydrocarbons | Toluene | Insoluble | The Journal of Organic Chemistry (1958)[3] |

This qualitative overview suggests that polar, protic solvents like ethanol and highly polar, aprotic solvents like DMF are effective in dissolving this compound. The carboxylic acid moiety can engage in hydrogen bonding with alcohols, while the aromatic ring can interact favorably with the amide functionality of DMF.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a compound is through empirical measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

The Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant remains constant.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent to be tested. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After the equilibration period, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved solid particles. This step is critical to prevent artificially high solubility values.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Throughput Screening (HTS) for Solubility

For rapid screening of multiple solvents, automated HTS methods can be employed. These methods often rely on turbidimetric or nephelometric detection of precipitation.

Caption: High-Throughput Solubility Screening Workflow.

Practical Considerations and Troubleshooting

-

Polymorphism: The solubility of a solid is dependent on its crystalline form. Ensure that the polymorphic form of the this compound being tested is known and consistent.

-

Purity: Impurities can significantly affect solubility. Use a well-characterized, high-purity sample for accurate measurements.

-

pH Effects for Ionizable Compounds: While this guide focuses on organic solvents, it's important to note that for protic solvents or in the presence of acidic or basic impurities, the ionization state of the carboxylic acid can influence its solubility.

-

Temperature Control: Solubility is highly temperature-dependent. Maintain precise temperature control throughout the experiment.

Conclusion

References

-

The Journal of Organic Chemistry 1958, 23 (4), 534-640. [Link]

-

Chemsrc. This compound. [Link]

- Google Patents.

-

ThoughtCo. What "Like Dissolves Like" Really Means. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Melting Point of 6-Chloro-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-naphthoic acid, a halogenated derivative of 2-naphthoic acid, is a pivotal intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural backbone is a recurring motif in a number of active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly its thermal stability and melting point, is paramount for its effective utilization in drug discovery, development, and manufacturing. This guide provides a comprehensive analysis of the thermal characteristics of this compound, offering insights into its behavior under thermal stress and outlining the standard methodologies for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₇ClO₂ | [1] |

| Molecular Weight | 206.63 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 285-286 °C | [2] |

| Boiling Point (Predicted) | 366.6 ± 17.0 °C | [2] |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.06 ± 0.30 | [2] |

| Storage | Sealed in a dry environment at room temperature. |

Melting Point Analysis: A Critical Quality Attribute

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For this compound, the sharp melting point range of 285-286 °C suggests a high degree of purity.[2] In the context of drug development, a well-defined and consistent melting point is a critical quality attribute (CQA) that is monitored throughout the manufacturing process to ensure batch-to-batch consistency.

Theoretical Underpinnings of Melting

The melting process involves the transition from a highly ordered crystalline lattice to a disordered liquid state. The energy required to overcome the intermolecular forces holding the molecules in the crystal lattice is the enthalpy of fusion. For this compound, these forces include van der Waals interactions between the naphthalene ring systems, dipole-dipole interactions due to the polar chlorine and carboxylic acid functional groups, and hydrogen bonding between the carboxylic acid moieties. The relatively high melting point of this compound can be attributed to the significant energy input needed to disrupt this network of intermolecular forces.

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for the precise determination of melting points and other thermal transitions.[3] It measures the difference in heat flow between a sample and a reference material as a function of temperature.

An idealized DSC thermogram for this compound would exhibit a sharp endothermic peak, with the onset of the peak corresponding to the beginning of melting and the peak maximum representing the temperature at which the melting rate is highest.

Thermal Stability and Decomposition Profile

The thermal stability of an active pharmaceutical ingredient or intermediate is a critical parameter that dictates its storage conditions, shelf-life, and processing parameters. Thermogravimetric Analysis (TGA) is the primary technique used to assess thermal stability by measuring the change in mass of a sample as a function of temperature.

Predicted Thermal Decomposition Pathway

Further heating of the resulting 2-chloronaphthalene would lead to the fragmentation of the aromatic ring system at higher temperatures. A secondary decomposition pathway could involve the formation of an anhydride intermediate, especially in the absence of water.[4]

An illustrative TGA curve for a substituted aromatic carboxylic acid, 3-bromo-5-chlorobenzoic acid, shows weight loss beginning around 196.6 °C, coinciding with its melting point.[5] This suggests that for some halogenated aromatic acids, decomposition can be initiated near the melting temperature.

Experimental Protocol for Thermogravimetric Analysis (TGA)

The following is a generalized protocol for conducting a TGA experiment on a solid organic compound like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at an initial temperature of 25 °C for 5-10 minutes.

-

Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA thermogram.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperatures of the maximum rate of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the residual mass at the end of the experiment.

-

Application in Drug Development: The Synthesis of Naproxen

This compound and its derivatives are valuable precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example is the synthesis of Naproxen, a widely used pain reliever. Although various synthetic routes to Naproxen exist, some patented methods utilize precursors that are structurally related to this compound, highlighting the importance of this class of compounds in medicinal chemistry.[6][7]

The thermal stability of these intermediates is crucial for ensuring the efficiency and safety of the synthetic process, which often involves heating steps.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of thermal analysis for this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal properties of this compound, characterized by a high melting point and a predicted decomposition pathway primarily involving decarboxylation, are critical considerations for its application in pharmaceutical synthesis and materials science. This guide has provided a detailed overview of its known thermal behavior, the experimental techniques for its characterization, and its relevance in drug development. A thorough understanding and careful control of the thermal parameters are essential for ensuring the quality, safety, and efficacy of the final products derived from this important chemical intermediate.

References

-

Chemsrc. This compound(CAS#:5042-97-7). Available at: [Link]

-

ACS Publications. Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Available at: [Link]

-

OSTI.GOV. Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Available at: [Link]

-

ResearchGate. (PDF) Pyrolysis of Carboxylic Acids. Available at: [Link]

-

National Center for Biotechnology Information. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Available at: [Link]

-

ACS Publications. Plastic Behavior of 3-Bromo-5-chlorobenzoic Acid: Structural, Thermal, and Plastic Deformation Analysis. Available at: [Link]

- Google Patents. Method of synthesis of dl-Naproxen.

- Google Patents. Process for preparing naproxen.

- Google Patents. US5053533A - Process for preparing naproxen.

-

National Center for Biotechnology Information. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]

Sources

Unlocking the Therapeutic Promise of Chlorinated Naphthoic Acids: A Technical Guide for Drug Discovery

Abstract

Chlorinated naphthoic acids represent a versatile and highly valuable class of chemical scaffolds in the landscape of modern drug discovery and development. Their unique structural features, characterized by a rigid naphthalene core functionalized with both a chlorine atom and a carboxylic acid moiety, provide a dual-reactivity platform for the synthesis of a diverse array of biologically active molecules. This technical guide offers an in-depth exploration of the potential biological activities stemming from this chemical class, with a focus on their applications as precursors for anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of chlorinated naphthoic acids in their research endeavors.

Introduction: The Strategic Importance of Chlorinated Naphthoic Acids